Tridecen-2-ol

Description

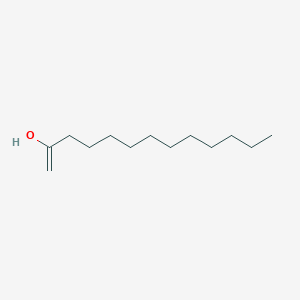

Tridecen-2-ol is a 13-carbon unsaturated alcohol characterized by a hydroxyl group (-OH) on the second carbon and a double bond within the hydrocarbon chain. For instance, (2E)-Tridecen-1-ol acetate (CAS 193758-89-3) is used in fragrance formulations, suggesting that this compound may serve as a precursor in synthesizing esters for flavor and fragrance industries .

Properties

CAS No. |

64391-40-8 |

|---|---|

Molecular Formula |

C13H26O |

Molecular Weight |

198.34 g/mol |

IUPAC Name |

tridec-1-en-2-ol |

InChI |

InChI=1S/C13H26O/c1-3-4-5-6-7-8-9-10-11-12-13(2)14/h14H,2-12H2,1H3 |

InChI Key |

APYPFHCCLIIHOK-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCC(=C)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Tridecen-2-ol can be synthesized through several methods. One common approach involves the hydroboration-oxidation of tridecene. In this method, tridecene is first treated with borane (BH3) to form a trialkylborane intermediate. This intermediate is then oxidized using hydrogen peroxide (H2O2) in the presence of a base, such as sodium hydroxide (NaOH), to yield this compound.

Industrial Production Methods

Industrial production of this compound often involves the catalytic hydrogenation of tridecenal. This process uses a metal catalyst, such as palladium or platinum, under controlled temperature and pressure conditions to reduce the aldehyde group to an alcohol group, resulting in the formation of this compound.

Chemical Reactions Analysis

Types of Reactions

Tridecen-2-ol undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form tridecenal or tridecenoic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The compound can be reduced to tridecane using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: this compound can undergo substitution reactions where the hydroxyl group is replaced by other functional groups, such as halides, using reagents like thionyl chloride (SOCl2).

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Thionyl chloride (SOCl2) in the presence of pyridine.

Major Products Formed

Oxidation: Tridecenal, Tridecenoic acid.

Reduction: Tridecane.

Substitution: Tridecenyl chloride.

Scientific Research Applications

Tridecen-2-ol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: this compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.

Industry: It is used in the production of fragrances and flavoring agents due to its pleasant odor.

Mechanism of Action

The mechanism of action of tridecen-2-ol involves its interaction with specific molecular targets. For instance, in cancer research, this compound has been found to target M-phase inducer phosphatases 1 and 2 (CDC 25A and B). These proteins play a crucial role in cell cycle regulation, and the binding of this compound to these targets can inhibit their activity, leading to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Tridecen-2-ol with structurally related unsaturated alcohols, alkynols, and their derivatives based on molecular properties, functional groups, and applications:

Key Structural and Functional Differences:

Chain Length and Unsaturation: this compound (hypothetical) and (E)-2-Tridecen-1-ol share a 13-carbon backbone but differ in hydroxyl placement. 12-Tridecyn-1-ol and 5-Tridecyn-2-ol contain triple bonds (alkynes) instead of double bonds, reducing hydrogen count and increasing bond strength. This makes alkynols more reactive in click chemistry or polymerization .

Derivatives and Applications :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.